molecular formula C15H11ClF3N3 B2823476 7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 920431-09-0

7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2823476
CAS RN: 920431-09-0
M. Wt: 325.72
InChI Key: XTOXTEJNKFDMPX-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine is a type of fused-ring energetic compound . It’s part of a class of compounds that are being explored for their potential as heat-resistant explosives .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine compounds often involves the reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine compounds is notable for its fused-ring structure and the presence of an “amino–nitro–amino” arrangement .


Chemical Reactions Analysis

Trifluoromethylation is a common reaction in the synthesis of pharmaceuticals, agrochemicals, and materials . It involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidine compounds are known for their excellent thermal stability . They also have high positive heats of formation .

Scientific Research Applications

Energetic Materials

Energetic compounds play a role in propellants, explosives, and pyrotechnics. Two derivatives—3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one—have been synthesized and studied for their thermal stability, mechanical sensitivity, and detonation performance . These findings contribute to the field of energetic materials.

Future Directions

The research into pyrazolo[1,5-a]pyrimidine and similar compounds is ongoing, with the aim of developing novel energetic materials with improved stability and performance .

properties

IUPAC Name

7-chloro-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N3/c1-8-3-5-10(6-4-8)12-13(15(17,18)19)21-22-11(16)7-9(2)20-14(12)22/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOXTEJNKFDMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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